REACTION_CXSMILES
|
CO/[N:3]=[C:4]1/[C:5](=O)[N:6]([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:7]([CH3:10])([CH3:9])[CH2:8]/1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:9][C:7]1([CH3:10])[N:6]([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:5][CH:4]([NH2:3])[CH2:8]1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
4.2872 g
|
Type
|
reactant
|
Smiles
|
CO\N=C/1\C(N(C(C1)(C)C)CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
2.64 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 6.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched by addition of Na2SO4.10H2O (3 g)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with Et2O (2×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phase was dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was diluted with DCM (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the mixture was dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
6.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(CN1CC1=CC=CC=C1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2293 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |